molecular formula C21H18O3 B12215784 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione CAS No. 80921-39-7

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B12215784
CAS No.: 80921-39-7
M. Wt: 318.4 g/mol
InChI Key: CKJCAUHBVXEYNT-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione is a solid organic compound with the molecular formula C 21 H 18 O 3 and a molecular weight of 318.4 g/mol . It is characterized by a pentane-1,5-dione core structure that is substituted at the 3-position with a furan-2-yl group and terminated with phenyl rings at the 1 and 5 positions, a structure also known as furfurylidenediacetophenone . Its structure offers a unique 1,5-diketone scaffold that is of significant interest in synthetic and medicinal chemistry research. The compound is listed in major chemical databases under identifiers such as NSC-158364, CHEMBL2140909, and DTXSID601001641 . This diketone derivative serves as a valuable building block for the synthesis of complex organic molecules. Its structure is particularly useful for studying cyclization reactions, as 1,5-dicarbonyl compounds are key precursors in the synthesis of various carbo- and heterocyclic systems. Researchers utilize this compound in method development and as a starting material for generating compound libraries. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

80921-39-7

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C21H18O3/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2

InChI Key

CKJCAUHBVXEYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrates : Acetophenone (1a) and furan-2-carbaldehyde (2x) were selected as starting materials.

  • Conditions : Aqueous KOH (1 equiv) in ethanol at 0°C for enolate formation, followed by aldehyde addition and stirring at room temperature.

  • Yield : Analogous reactions with substituted aldehydes (e.g., 3-methoxyphenyl) achieved yields of 60–80%.

Aldehyde SubstituentYield (%)Reference
3-Methoxyphenyl72
3-Trifluoromethylphenyl60
4-Chlorophenyl98

Iron-Catalyzed Cross-Coupling of Benzyl Alcohols

A patent by CN114436803B describes an iron-catalyzed method for synthesizing 1,5-diketones via coupling of acetophenone with substituted benzyl alcohols. While the original work focused on 4-chlorobenzyl alcohol, the protocol is adaptable to furfuryl alcohol.

Reaction Protocol

  • Catalyst : FeCl₂ complexed with 4′-chlorophenyl-2,2′:6′,2′′-terpyridine.

  • Conditions : Reflux in xylene with potassium tert-butoxide (12–24 h).

  • Yield : 91% for 3-(4-chlorophenyl)-1,5-diphenylpentane-1,5-dione.

Mechanistic Considerations

  • The iron catalyst facilitates dehydrogenative coupling, likely via radical intermediates.

  • Limitation : Furfuryl alcohol’s lower stability under reflux conditions may necessitate shorter reaction times.

Ionic Liquid-Mediated Regioselective Synthesis

A high-yielding, regioselective method employing ionic liquids was reported for 3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione (4o).

Reaction Protocol

  • Substrates : (E)-4-Methyl-1-phenylpent-2-en-1-one (1a) and chalcone (2a).

  • Conditions : LiBF₄ in [BMIM]PF₆ ionic liquid at room temperature.

  • Yield : 85% isolated yield.

Table 2. Characterization Data for this compound

ParameterValue
¹H NMR (CDCl₃) δ 7.91–7.84 (m, 4H), 7.53–7.45 (m, 6H)
¹³C NMR 198.2 (CO), 142.3 (C), 113.7 (CH)
Yield 85%

Advantages

  • Regioselectivity : The ionic liquid stabilizes transition states, favoring the desired regioisomer.

  • Eco-Friendliness : [BMIM]PF₆ is recyclable, reducing waste.

Photoredox-Mediated Coupling with Silyl Enol Ethers

Though primarily used for fluoropyridines, photoredox catalysis offers a potential route to 1,5-diketones. α,α-Difluoro-β-iodoketones react with silyl enol ethers under blue LED irradiation, followed by condensation with ammonium acetate.

Adaptation for Furan Derivatives

  • Substrate Modification : Replacing fluoroketones with furan-containing analogs could enable access to the target compound.

  • Challenges : Furans may undergo undesired side reactions under photoredox conditions.

Chemical Reactions Analysis

Reactivity of the Diketone Core

The 1,5-diketone backbone undergoes reactions characteristic of carbonyl compounds:

Enolate Formation and Nucleophilic Addition

In alkaline conditions, the diketone can form enolates via deprotonation. These enolates react with electrophiles (e.g., alkyl halides, carbonyl compounds) in Michael addition or alkylation reactions . For example, similar 1,5-diketones in the presence of bases like KOH generate enolates that undergo aldol condensation with aldehydes .

Conditions :

  • Base : KOH or NaOH

  • Solvent : Ethanol or methanol

  • Electrophile : Aldehydes (e.g., benzaldehyde)

Product : Cross-conjugated enones or extended diketones.

Reduction of Carbonyl Groups

The diketone can be selectively reduced to diols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, reduction of 1,5-diketones yields 1,5-diols, which may serve as intermediates for further functionalization.

Conditions :

  • Reagent : NaBH₄ or LiAlH₄

  • Solvent : THF or diethyl ether

Product : 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-diol.

Reactivity of the Furan-2-yl Substituent

The furan ring introduces aromatic reactivity, including electrophilic substitution and Diels-Alder cycloaddition:

Electrophilic Aromatic Substitution

Furan’s electron-rich nature directs electrophiles to the 5-position (meta to the oxygen). Reactions include bromination, nitration, or sulfonation. For example, nitration of furan derivatives typically occurs at the 5-position under controlled conditions .

Conditions :

  • Electrophile : NO₂⁺ (from HNO₃/H₂SO₄)

  • Catalyst : H₂SO₄

  • Temperature : 0–5°C

Product : 3-(5-Nitrofuran-2-yl)-1,5-diphenylpentane-1,5-dione.

Diels-Alder Reaction

Furan acts as a diene in cycloaddition with dienophiles (e.g., maleic anhydride). The reaction forms six-membered bicyclic compounds.

Conditions :

  • Dienophile : Maleic anhydride

  • Solvent : Dichloromethane

  • Temperature : Reflux

Product : Endo-adduct with fused furan-dienophile structure.

Combined Reactivity: Diketone-Furan Interactions

The interplay between the diketone and furan substituent enables unique transformations:

Cyclization via Enolate Intermediates

Enolates from the diketone may attack the furan ring, leading to annulation. For example, analogous 1,5-diketones undergo cyclization to form pyridine derivatives when treated with aldehydes and bases .

Conditions :

  • Base : KOH

  • Aldehyde : Benzaldehyde

  • Solvent : Ethanol

Product : Pyridine-fused derivatives (e.g., triaryl pyridines).

Oxidative Ring Opening

Furan rings are prone to oxidative cleavage under acidic conditions. For instance, treatment with HIO₄ or KMnO₄ could yield diketone derivatives with cleaved furan moieties.

Conditions :

  • Oxidant : HIO₄

  • Solvent : THF/H₂O

Product : Diketone with a ketone/aldehyde fragment from the furan cleavage.

Data Tables: Reaction Pathways and Outcomes

Reaction Type Conditions Product Key Reference
Enolate Formation KOH, ethanol, benzaldehydeExtended diketones or cross-conjugated enones
Reduction NaBH₄, THF1,5-Diol derivative
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°C5-Nitrofuran derivative
Diels-Alder Reaction Maleic anhydride, CH₂Cl₂, refluxFuran-dienophile adduct
Cyclization KOH, benzaldehyde, ethanolPyridine-fused derivatives
Oxidative Cleavage HIO₄, THF/H₂OCleaved furan derivatives

Research Findings and Implications

  • Structural Influence : The furan-2-yl group enhances electron density in the molecule, directing electrophilic attacks and stabilizing enolates.

  • Synthetic Versatility : The diketone core enables modular synthesis of complex molecules, while the furan offers pathways for aromatic functionalization.

  • Biological Potential : Analogous 1,5-diketones exhibit antimicrobial and anticancer properties, suggesting potential bioactivity for this compound.

Scientific Research Applications

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity and cellular processes. The compound’s unique structure allows it to bind to specific receptors and enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione with analogous 1,5-diketones substituted with aryl, heteroaryl, or halogenated groups. Key parameters include synthetic yields, physical properties (e.g., melting points), spectroscopic data, and crystallographic features.

Key Observations:

Synthetic Accessibility :

  • 1,5-Diketones are commonly synthesized via transition-metal-free aldol condensations or Michael additions . For example, 3-(naphthalen-1-yl)-1,5-diphenylpentane-1,5-dione was obtained in 67% yield under solvent-free conditions , while trifluoromethylphenyl derivatives required specific catalysts for higher yields . The furan-substituted analogue likely follows similar pathways, though furan’s electron-rich nature may necessitate adjusted reaction conditions.

Spectroscopic Signatures :

  • IR spectra of 1,5-diketones typically show C=O stretches between 1645–1675 cm⁻¹ , consistent with conjugated ketones. The furan derivative’s C=O bands are expected to align with this range, though electron-donating substituents (e.g., methoxy) may slightly lower absorption frequencies.

Crystallographic Behavior: Bulky substituents (e.g., bromo, trifluoromethyl) induce significant non-planarity. For instance, 3-(3-bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione exhibits dihedral angles of ~85.7° due to steric clashes . In contrast, smaller groups like furan may permit closer packing, as seen in 1,5-bis(4-chlorophenyl)-3-(4-methoxyphenyl) derivatives, which form 1D chains via C–H/O interactions .

Thermal Stability: Melting points correlate with substituent bulk and symmetry. Quinoline-substituted derivatives (mp 170–172°C ) exhibit higher thermal stability than phenyl or naphthyl analogues (124–129°C ). The furan derivative’s melting point is likely intermediate, given furan’s moderate steric demand.

Research Implications

The furan-substituted 1,5-diketone is of interest for:

  • Heterocycle Synthesis : Furan’s oxygen atom could direct regioselective cyclization to oxygen-containing heterocycles (e.g., furan-fused pyrans).
  • Material Science : Enhanced π-stacking from furan’s conjugated system may improve charge transport in organic semiconductors.

Biological Activity

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with its mechanisms of action.

Chemical Structure

The chemical structure of this compound features a furan ring and two phenyl groups attached to a pentane backbone with two ketone functionalities. This unique structure is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting the bacterial cell membrane and inhibiting essential enzymes.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Induction of Apoptosis in Cancer Cells
In a recent study, treatment with this compound resulted in a significant increase in apoptotic markers in MCF-7 (breast cancer) cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Activity

CytokineInhibition Percentage (%)Reference
TNF-alpha75%
IL-668%

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : It alters the integrity of microbial cell membranes leading to cell death.
  • Apoptosis Induction : By modulating apoptotic pathways, it promotes programmed cell death in cancer cells.

Q & A

Basic: What are the most effective synthetic routes for 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation or solvent-free aldol reactions . For example:

  • AlCl₃-catalyzed Friedel-Crafts acylation : Glutaryl chloride reacts with aromatic substrates in benzene at 40°C, yielding 93% under inert conditions .
  • NaOH-mediated solvent-free method : A one-step protocol using aldehydes/ketones under mild conditions avoids toxic solvents and minimizes byproducts .
    Key factors : Catalyst choice (AlCl₃ vs. NaOH), solvent (benzene vs. solvent-free), and temperature (40°C vs. ambient) critically impact reaction efficiency.

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Bond geometry : C–C bond lengths (mean 1.54 Å) and ketone C=O distances (~1.21 Å) align with analogous 1,5-diketones .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) form 1D chains along the crystallographic axis, stabilizing the lattice .
    Best practices : Use low-temperature (298 K) data collection to minimize thermal motion artifacts and refine structures with software like SHELXL .

Advanced: How does the furan moiety influence the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:
The furan ring acts as a π-electron-rich system, enabling:

  • Cyclization reactions : Forms fused heterocycles (e.g., furanopyranones) via intramolecular aldol condensation .
  • Electrophilic substitution : Reacts with nitrating agents at the α-position due to resonance stabilization of intermediates.
    Experimental design : Monitor reaction progress via TLC (ethyl acetate/hexane) and optimize regioselectivity using Lewis acids (e.g., BF₃·Et₂O) .

Advanced: What computational tools can predict the compound’s reactivity for reaction design?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states for ketone-enolate formation .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify thermodynamically favorable intermediates .
    Case study : Simulations of solvent-free aldol reactions validated experimental yields (>85%) and guided catalyst selection .

Advanced: How can researchers reconcile contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:

  • Factorial design : Apply a 2³ factorial matrix to test variables (catalyst loading, temperature, solvent polarity) and identify dominant factors .
  • Crystallographic validation : Compare unit cell parameters (e.g., space group P2₁/c) to rule out polymorphic variations affecting reactivity .
    Example : Discrepancies in AlCl₃-catalyzed yields (93% vs. ~75% in older studies) may stem from moisture sensitivity; use rigorous anhydrous protocols .

Advanced: What spectroscopic techniques best resolve overlapping signals in structural analysis?

Methodological Answer:

  • 2D NMR : HSQC and HMBC correlate furan protons (δ 6.3–7.5 ppm) with carbonyl carbons (δ 190–210 ppm) .
  • IR spectroscopy : Differentiate diketone C=O stretches (1710–1740 cm⁻¹) from furan C–O–C vibrations (1010–1050 cm⁻¹) .
    Data interpretation : Use Gaussian deconvolution for overlapped peaks in crowded aromatic regions.

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